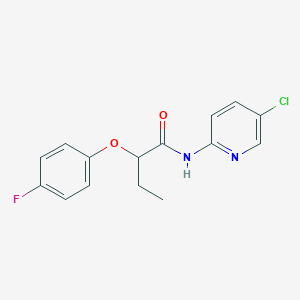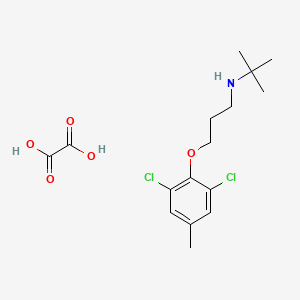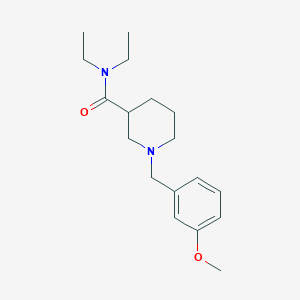![molecular formula C12H18ClNOS B5227224 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1990s and has since gained attention for its potential therapeutic applications. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine involves its binding to the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. Activation of this receptor by 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine are still being studied. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and psychological processes. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine is its complex synthesis process, which requires careful handling of the chemicals involved.
Direcciones Futuras
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine. One potential direction is the development of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine, as well as its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine involves several steps, including the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form the intermediate 4-chlorothiophenethylamine. This intermediate is then reacted with 3-chloropropanal to produce 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine. The synthesis process is complex and requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-15-9-8-14-7-2-10-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAHOELHGDXEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)


![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)

![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
